5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid
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Overview
Description
5-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolizine ring system substituted with a 3-chlorophenyl group and two carboxylic acid groups at positions 6 and 7
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to pyrrolizine, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes at the molecular level, leading to various biological effects .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid might also interact with similar biochemical pathways.
Result of Action
Indole derivatives, which are structurally similar, have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a wide range of potential molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid typically involves multiple steps, starting with the construction of the pyrrolizine ring system. One common approach is the cyclization of a suitable diaminocarboxylic acid precursor with a chlorinated aromatic compound under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of carboxylic acid groups allows for esterification and amidation reactions, while the aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the aromatic ring, such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid has shown promise in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its structural similarity to other biologically active molecules suggests that it may interact with specific molecular targets, leading to the development of new pharmaceuticals.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit various biological activities.
Pyrazole Derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Oxazole Derivatives: These compounds are valuable intermediates in medicinal chemistry and possess a wide spectrum of biological activities.
Uniqueness: 5-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
3-(3-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-9-4-1-3-8(7-9)13-12(15(20)21)11(14(18)19)10-5-2-6-17(10)13/h1,3-4,7H,2,5-6H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIHSKNOBAGNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)C3=CC(=CC=C3)Cl)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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